molecular formula C8H7F4NO2S B6603947 [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2229605-10-9

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6603947
CAS No.: 2229605-10-9
M. Wt: 257.21 g/mol
InChI Key: ZGIWEMUCLNFJQU-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 2229605-10-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a methanesulfonamide group attached to a phenyl ring that is strategically substituted with both fluorine and trifluoromethyl groups. The distinct properties imparted by the trifluoromethyl group are known to be crucial in modern drug design, as its incorporation can enhance a compound's lipophilicity, metabolic stability, and membrane permeability . This scaffold is primarily valued as a key intermediate for the synthesis of more complex, biologically active molecules. Structural analogs of this compound have been investigated as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1), a prominent therapeutic target for chronic and inflammatory pain . Furthermore, the 2-fluoro-4-(trifluoromethyl)phenyl moiety is a recognized pharmacophore in drug discovery; it serves as the core structure in experimental compounds, such as peroxisome proliferator-activated receptor (PPAR) delta modulators . Researchers also utilize this and related sulfonamide compounds in the development of novel therapeutics with ferroptosis-inducing activity for oncology research . The product is provided for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIWEMUCLNFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Fluoro-4-(trifluoromethyl)aniline with Methanesulfonyl Chloride

A widely reported method involves reacting 2-fluoro-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base. The reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene under anhydrous conditions.

Procedure (Pilot Plant Scale):

  • Reaction Setup : A 50-gallon glass-lined reactor is charged with a 16 wt% solution of the aniline derivative in toluene (262 lbs).

  • Heating and Activation : The mixture is heated to 105–115°C under nitrogen, followed by vacuum distillation to remove toluene, concentrating the aniline intermediate.

  • Sulfonylation : Methanesulfonyl chloride (168 g, 0.04 equiv) is added at 85–92°C, and the reaction is stirred for 4–6 hours.

  • Workup : The mixture is diluted with fresh toluene, transferred to a separatory reactor with water, and stirred at 80–83°C. The organic layer is isolated, cooled gradually to 20°C, and centrifuged to collect the crude product.

  • Purification : The filter cake is washed with toluene and dried under vacuum (80°C, 30 mm Hg), yielding 55 lbs of product (purity >95%).

Key Parameters :

  • Catalyst : DMF enhances reaction rate by activating the sulfonyl chloride.

  • Yield : 70–85% on pilot scale, depending on distillation efficiency.

  • Challenges : Over-sulfonylation is mitigated by controlled stoichiometry (1.0–1.2 equiv of methanesulfonyl chloride).

Electrophilic Fluorination Followed by Sulfonamide Formation

Fluorination of Trifluoromethyl-Substituted Benzene Derivatives

Electrophilic fluorination using reagents like bis-(fluoroxy)difluoromethane introduces fluorine at specific positions. This method is critical for constructing the 2-fluoro-4-(trifluoromethyl)phenyl backbone.

Example Protocol:

  • Starting Material : 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene (10 mmol) is dissolved in methylene chloride.

  • Fluorination : Bis-(fluoroxy)difluoromethane (2.4 parts/hour) is introduced at −10°C, yielding a mixture of mono- and di-fluorinated intermediates.

  • Selective Isolation : Liquid chromatography separates N-(2-fluorophenyl)methanesulfonamide (38%) from regioisomers.

Optimization Insights :

  • Temperature : Reactions below 0°C minimize polyfluorination.

  • Solvent : Methylene chloride improves fluorinating agent solubility.

Trifluoromethylation of Fluorophenyl Precursors

In-Situ Trifluoromethylation Using Indium Catalysts

The trifluoromethyl group is introduced via In(OTf)₃-catalyzed reactions with trimethyl(trifluoromethyl)silane (TMS-CF₃).

Synthesis Steps:

  • Substrate Preparation : 2-Fluoro-4-bromophenylmethanesulfonamide (1.0 mmol) is dissolved in dichloroethane (DCE).

  • Trifluoromethylation : TMS-CF₃ (1.2 equiv) and In(OTf)₃ (0.25 equiv) are added at 45°C, followed by stirring for 15 hours.

  • Workup : The mixture is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexanes = 1:40).

Performance Metrics :

  • Yield : 60–75% with >90% regioselectivity.

  • Catalyst Efficiency : In(OTf)₃ reduces side reactions compared to palladium systems.

Sulfur Trioxide-Mediated Sulfonation

Direct Sulfonation of Methylarenes

Sulfur trioxide (SO₃) complexes in DMF sulfonate methyl groups on aromatic rings, forming methanesulfonamides after amination.

Protocol:

  • Sulfonation : 2-Fluoro-4-(trifluoromethyl)toluene (1.0 mmol) reacts with SO₃-DMF (1.5 equiv) at 0°C for 2 hours.

  • Amination : The sulfonic acid intermediate is treated with ammonium hydroxide (5.0 equiv) at 25°C for 12 hours.

  • Isolation : The product is extracted with ethyl acetate and recrystallized from ethanol/water.

Yield : 50–65%, limited by incomplete amination.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Direct Sulfonylation70–85>95IndustrialHigh reproducibility
Electrophilic Fluor38–5085–90Lab-scaleRegioselective fluorination
Trifluoromethylation60–7590–95Pilot-scaleAvoids pre-functionalized substrates
Sulfur Trioxide50–6580–85Lab-scaleSimplified workflow

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while oxidation and reduction can modify the sulfonamide group to form sulfonic acids or amines, respectively.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
In synthetic chemistry, [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows for the development of novel materials and catalysts, making it valuable in research and industrial applications.

Biological and Medicinal Research

Pharmacophore Potential
The compound is under investigation for its potential as a pharmacophore in drug development. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates. This is particularly relevant in designing pharmaceuticals aimed at targeting specific diseases.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa16 µg/mL

The trifluoromethyl group enhances interaction with bacterial membranes, leading to increased permeability and cell death.

Cytotoxicity in Cancer Research
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents IC50 values for notable cell lines:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways, increasing levels of pro-apoptotic proteins.

Enzyme Inhibition
The compound has shown moderate inhibition against important enzymes involved in inflammatory processes:

EnzymeIC50 (µM)
COX-218.0
LOX-520.5
LOX-1522.0

These findings highlight its potential use in treating inflammatory diseases by targeting specific enzymatic pathways.

Industrial Applications

Specialty Chemicals and Agrochemicals
In the industrial sector, this compound is utilized in producing specialty chemicals and agrochemicals. Its stability and reactivity make it suitable as an intermediate in synthesizing herbicides and insecticides.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 xenografts in mice, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
  • Infection Model : In vivo tests indicated that treatment with this compound significantly reduced bacterial load in infected mice models, suggesting its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to enzymes and receptors, potentially modulating their activity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence the compound’s reactivity, acidity, and biological activity. Key comparisons include:

N-[2-Nitro-4-(Trifluoromethyl)Phenyl]Methanesulfonamide (CAS 156522-23-5)
  • Structure: Features a nitro (-NO₂) group at the 2-position instead of fluorine.
  • Properties : Molecular weight = 284.21 g/mol; purity >95% .
  • Impact : The nitro group is strongly electron-withdrawing, enhancing the acidity of the sulfonamide proton (N-H) compared to the fluorine-substituted analog. This increases reactivity in nucleophilic substitution or coupling reactions.
N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide (CAS 257933-82-7)
  • Structure : Contains a chloroacetyl (-COCH₂Cl) group at the 4-position.
2-Fluoro-N,3-Dimethylbenzene-1-Sulfonamide
  • Structure : Methyl groups at the 3-position and fluorine at the 2-position.

Biological Activity

[2-Fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group, which are known to enhance the biological properties of organic molecules. This article aims to summarize the research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Antimicrobial Properties

Research indicates that compounds with fluorinated substituents often exhibit enhanced antimicrobial activity. Studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa16 µg/mL

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-712.5
A54915.0

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibition against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are important targets in inflammatory diseases.

Enzyme IC50 (µM)
COX-218.0
LOX-520.5
LOX-1522.0

The enhanced biological activity of this compound can be attributed to several factors:

  • Electrostatic Interactions: The electron-withdrawing nature of the fluorine atoms facilitates stronger interactions with target proteins, increasing binding affinity.
  • Hydrophobic Interactions: The trifluoromethyl group enhances lipophilicity, promoting better membrane penetration and interaction with lipid bilayers.
  • Enzyme Targeting: The sulfonamide moiety allows for competitive inhibition at enzyme active sites, disrupting normal biochemical pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model: In a study involving MCF-7 xenografts in mice, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
  • Infection Model: In vivo tests demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models, suggesting its potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves two key steps:

Sulfonylation : Reacting [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS-associated derivatives in ) with an amine under anhydrous conditions. Triethylamine (TEA) in tetrahydrofuran (THF) is commonly used to neutralize HCl byproducts .

Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) isolates the sulfonamide. Yields >60% are achievable with slow addition of sulfonyl chloride to prevent side reactions .

  • Key Considerations : Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Monitoring via TLC ensures reaction completion.

Q. How is this compound characterized structurally?

  • Analytical Workflow :

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.5–8.2 ppm) and sulfonamide NH (δ ~10–11 ppm). Fluorine coupling patterns resolve substituent positions .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (e.g., m/z 284.20 for related analogs in ).
  • Elemental Analysis : Validates purity (>95%) by matching C/H/N/F ratios .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 4-trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability in radical reactions. Fluorine’s ortho-directing nature complicates regioselectivity in further functionalization .
  • Case Study : Palladium-catalyzed Suzuki-Miyaura coupling requires electron-deficient aryl halides. Steric hindrance from -CF₃ may necessitate bulky ligands (e.g., SPhos) to improve coupling efficiency .

Q. What strategies mitigate poor aqueous solubility of this compound in biological assays?

  • Experimental Solutions :

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the sulfonamide nitrogen while monitoring pharmacokinetic trade-offs .
    • Validation : Dynamic Light Scattering (DLS) confirms colloidal stability; LC-MS quantifies unbound compound .

Q. How can computational modeling predict the compound’s binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?

  • Protocol :

Docking Studies : Use AutoDock Vina with crystal structures (PDB: 3FZV) to simulate ligand-enzyme interactions.

MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns).

QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) .

  • Limitations : Fluorine’s polar hydrophobicity may require force field parameter adjustments .

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports 64% yield for a related pyrrole-carboxylate derivative, while cites >80% for sulfonamide formation. This divergence highlights the impact of steric hindrance and amine nucleophilicity .
  • Safety Data : Handling sulfonyl chlorides () requires PPE (gloves, goggles) due to corrosive hazards (R34), whereas the final sulfonamide is less reactive (Safety Note: S26-S36/37/39) .

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